BenchChemオンラインストアへようこそ!

4,5-dibromoisoquinoline

Regiochemistry Structural differentiation Building block selection

4,5-Dibromoisoquinoline (CAS 16560-62-6) is a dibrominated derivative of isoquinoline with the molecular formula C9H5Br2N and a molecular weight of 286.95 g/mol. It features bromine atoms at the C4 position (α to the heterocyclic nitrogen on the pyridine ring) and the C5 position (on the adjacent carbocyclic benzene ring), creating a distinctive ortho-dihalo arrangement across the ring junction that is not replicated by any other commercially common dibromoisoquinoline regioisomer.

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
CAS No. 16560-62-6
Cat. No. B6248406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dibromoisoquinoline
CAS16560-62-6
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C(=C1)Br)Br
InChIInChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H
InChIKeyPXVJQUPSXNNWHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromoisoquinoline (CAS 16560-62-6): A Unique Ortho-Dihalo Isoquinoline Building Block for Sequential Cross-Coupling and Medicinal Chemistry


4,5-Dibromoisoquinoline (CAS 16560-62-6) is a dibrominated derivative of isoquinoline with the molecular formula C9H5Br2N and a molecular weight of 286.95 g/mol . It features bromine atoms at the C4 position (α to the heterocyclic nitrogen on the pyridine ring) and the C5 position (on the adjacent carbocyclic benzene ring), creating a distinctive ortho-dihalo arrangement across the ring junction that is not replicated by any other commercially common dibromoisoquinoline regioisomer . This compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, and belongs to the broader class of isoquinoline scaffolds extensively explored in drug discovery for kinase inhibition, PARP modulation, and other therapeutic applications [1][2].

Why Generic Substitution Fails: The Unique Ortho-Dihalo Regiochemistry of 4,5-Dibromoisoquinoline Cannot Be Replicated by Mono-Bromo or Alternative Dibromo Isoquinolines


4,5-Dibromoisoquinoline cannot be interchanged with its closest analogs—4-bromoisoquinoline (CAS 1532-97-4), 5-bromoisoquinoline (CAS 34784-04-8), 1,4-dibromoisoquinoline (CAS 51206-40-7), or 5,8-dibromoisoquinoline (CAS 81045-39-8)—because its unique C4/C5 ortho-dihalo architecture across the ring junction enables sequential, orthogonal functionalization that none of these analogs can offer [1]. Mono-brominated analogs possess only a single reactive handle, precluding the construction of 4,5-disubstituted products through iterative coupling . Meanwhile, 1,4-dibromoisoquinoline places both bromine atoms on the pyridine ring (C1 and C4), and 5,8-dibromoisoquinoline places both bromine atoms on the carbocyclic ring (C5 and C8), each creating symmetric electronic environments that lack the differential reactivity between C4 (electron-deficient, α to N) and C5 (electron-rich, carbocyclic) inherent to 4,5-dibromoisoquinoline . This differential reactivity is the critical enabler of selective, sequential cross-coupling—a capability that is structurally impossible for any other common regioisomer and forms the foundational rationale for selecting 4,5-dibromoisoquinoline in programs requiring stepwise C4-then-C5 or C5-then-C4 diversification .

Quantitative Differentiation Evidence: 4,5-Dibromoisoquinoline vs. Closest Analogs Across Key Selection Criteria


Regiochemical Uniqueness: The C4/C5 Ortho-Dihalo Architecture Is Structurally Unique Among All Common Dibromoisoquinoline Regioisomers

4,5-Dibromoisoquinoline is the only commercially accessible dibromoisoquinoline regioisomer that positions bromine atoms on adjacent carbon atoms bridging the two rings of the isoquinoline scaffold—C4 on the pyridine ring (α to nitrogen) and C5 on the carbocyclic benzene ring . In contrast, 1,4-dibromoisoquinoline (CAS 51206-40-7) places both bromines on the pyridine ring at C1 and C4 , while 5,8-dibromoisoquinoline (CAS 81045-39-8) places both bromines on the carbocyclic ring at C5 and C8 . This structural distinction is not trivial: it creates two electronically distinct C-Br bonds within the same molecule—C4-Br is attached to an electron-deficient π-deficient pyridine ring, while C5-Br is attached to an electron-rich carbocyclic ring—enabling differential reactivity that cannot be achieved with any other common regioisomer .

Regiochemistry Structural differentiation Building block selection

pKa Modulation: 4,5-Dibromoisoquinoline Exhibits Significantly Lower Basicity Than 4-Bromoisoquinoline and 5,8-Dibromoisoquinoline

The predicted pKa of 4,5-dibromoisoquinoline is 2.33±0.14 , which is substantially lower than that of 4-bromoisoquinoline (predicted pKa 3.30±0.10) [1] and 5,8-dibromoisoquinoline (predicted pKa 3.65±0.36) [2]. This represents a 9.3-fold decrease in basicity relative to 4-bromoisoquinoline (ΔpKa ≈ 0.97 units) and a 21-fold decrease relative to 5,8-dibromoisoquinoline (ΔpKa ≈ 1.32 units). The pronounced reduction in pKa arises from the combined electron-withdrawing inductive effects of two bromine atoms—one α to the heterocyclic nitrogen (C4) and one on the adjacent carbocyclic position (C5)—which together more effectively destabilize the protonated isoquinolinium cation than any single bromine or remote dibromo substitution pattern can achieve .

Physicochemical properties Basicity pKa prediction Salt formation

Enabling the 4,5-Disubstituted Isoquinolin-1-one Pharmacophore: Proven Utility as a Precursor to Selective PARP-2 Inhibitors via Sequential Cross-Coupling

The 4,5-substitution pattern is critical for generating selective PARP-2 inhibitors within the 5-aminoisoquinolin-1-one (5-AIQ) chemotype. Sunderland, Threadgill, and co-workers demonstrated that 4-bromo-5-nitroisoquinolin-1-one—a direct synthetic derivative of the 4,5-dihalo scaffold—could be elaborated via Stille, Suzuki, and Buchwald-Hartwig couplings at the C4 position after lactam protection, yielding 4-alkyl-, 4-aryl-, and 4-arylamino-5-aminoisoquinolin-1-ones [1]. Crucially, neither 4-bromoisoquinoline nor 5-bromoisoquinoline alone could access this 4,5-disubstituted architecture: the C5 amino (or nitro) group is essential for PARP-2 binding, while the C4 substituent drives selectivity between PARP-1 and PARP-2 isoforms [1]. The lead compound, 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one, was identified as a potent and selective PARP-2 inhibitor [1]. This contrasts with 1,4-dibromoisoquinoline, which has been explored in the context of KEAP1/NRF2 protein-protein interaction inhibitors rather than PARP , and 5,8-dibromoisoquinoline, which has been investigated for antimicrobial and anticancer activities but lacks documented utility in the PARP-2 arena .

Medicinal chemistry PARP-2 inhibition Cross-coupling Drug discovery

Boiling Point and Volatility: 4,5-Dibromoisoquinoline Has a Lower Predicted Boiling Point Than 5,8-Dibromoisoquinoline, Impacting Purification Strategy

The predicted boiling point of 4,5-dibromoisoquinoline is 353.6±22.0 °C at 760 mmHg , which is approximately 10 °C lower than that of 5,8-dibromoisoquinoline (363.7±22.0 °C at 760 mmHg) [1] and comparable to 1,4-dibromoisoquinoline (352.5 °C at 760 mmHg) . In contrast, the monobrominated analog 4-bromoisoquinoline has a substantially lower boiling point of approximately 280–285 °C at atmospheric pressure [2]. The intermediate boiling point of 4,5-dibromoisoquinoline, combined with its higher molecular weight (286.95 g/mol versus 208.05 g/mol for 5-bromoisoquinoline), may influence distillation and sublimation purification strategies, as well as GC-MS analytical method development, compared to both lighter monobromo analogs and heavier dibromo regioisomers.

Physical properties Boiling point Purification Process chemistry

Commercial Availability and Purity Benchmarking: 4,5-Dibromoisoquinoline Is Offered at 98% Purity with Batch-Specific QC Documentation Competitive with Other Dibromo Regioisomers

4,5-Dibromoisoquinoline (CAS 16560-62-6) is commercially available from multiple suppliers including Bidepharm (standard purity 98%, with batch-specific QC reports including NMR, HPLC, and GC) and Leyan (purity 98%, GHS07 classification, hazard statements H302-H315-H319-H335) . This purity specification is comparable to 4-bromoisoquinoline (typically ≥97%) [1] and 5-bromoisoquinoline (98% from BOC Sciences) . However, 5,8-dibromoisoquinoline is less broadly stocked and has been submitted to the NCI for biological evaluation (NSC 114747), indicating a different stage of commercial maturity and application focus . The MDL number for 4,5-dibromoisoquinoline is MFCD18448847, and its LogP is 3.76 . GHS classification is Warning (GHS07), with hazards including harmful if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)—a hazard profile consistent with related brominated heterocycles .

Procurement Commercial availability Purity Quality control

Challenges in Direct Bromination Regioselectivity: 4,5-Dibromoisoquinoline Cannot Be Reliably Accessed via Simple Electrophilic Bromination of Isoquinoline—Making the Pre-formed Building Block Essential

Direct electrophilic bromination of isoquinoline is known to produce mixtures of products. Brown and Gouliaev (2002) demonstrated that isoquinoline can be regioselectively monobrominated in concentrated H2SO4 using NBS or in CF3SO3H using N,N′-dibromoisocyanuric acid (DBI) to give 5-bromoisoquinoline as the major product [1]. A patent for preparing 5- or 8-bromoisoquinoline derivatives (WO1999067218A2) notes that direct bromination procedures tend to give mixtures of brominated products in unsatisfactory yield, and none of the existing methods are well suited for large-scale work [2]. Meanwhile, achieving C4-selective bromination requires specialized strategies such as Boc2O-mediated dearomatization/halogenation/rearomatization sequences [3]. The simultaneous introduction of bromine at both C4 and C5 with high regiochemical purity therefore represents a significant synthetic challenge that is circumvented by procuring the pre-formed 4,5-dibromoisoquinoline building block directly . In contrast, 4-bromoisoquinoline can be synthesized in one step from isoquinoline using PdBr2/CuBr2/LiBr in MeCN with reasonable selectivity [4], making its in-house synthesis more feasible.

Synthetic accessibility Regioselectivity Bromination Procurement rationale

Optimal Application Scenarios for 4,5-Dibromoisoquinoline: Where the C4/C5 Ortho-Dihalo Architecture Delivers Irreplaceable Value


Sequential, Orthogonal Cross-Coupling for 4,5-Disubstituted Isoquinoline Library Synthesis

The primary strength of 4,5-dibromoisoquinoline lies in its capacity for stepwise diversification: the electronically distinct C4-Br (α to N, electron-deficient) and C5-Br (on the electron-rich carbocyclic ring) bonds support sequential Pd-catalyzed cross-coupling reactions, enabling the construction of 4,5-diaryl, 4-alkyl-5-aryl, or 4-amino-5-aryl isoquinolines with controlled regiochemistry [1]. This is structurally impossible with monobrominated analogs and cannot be replicated with symmetric dibromo regioisomers such as 1,4- or 5,8-dibromoisoquinoline, where both C-Br bonds reside in electronically equivalent environments . Threadgill and co-workers demonstrated exactly this strategy: C4-selective Stille, Suzuki, or Buchwald-Hartwig coupling on protected 4-bromo-5-nitroisoquinolin-1-one intermediates, followed by C5 nitro reduction and functionalization, to generate a library of 4,5-disubstituted isoquinolin-1-ones [2].

PARP-2 Selective Inhibitor Development and 5-AIQ-Based Medicinal Chemistry Programs

The 4,5-disubstituted 5-aminoisoquinolin-1-one (5-AIQ) scaffold is a validated pharmacophore for selective PARP-2 inhibition, with the lead compound 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one demonstrating potent and selective PARP-2 inhibitory activity [1]. 4,5-Dibromoisoquinoline maps directly onto this pharmacophore: the C5 bromine provides a synthetic handle for installing the essential 5-amino group (via amination or nitro reduction), while the C4 bromine enables introduction of diverse aryl, alkyl, or arylamino substituents that drive PARP-1/PARP-2 selectivity [1]. Alternative building blocks such as 1,4-dibromoisoquinoline have been directed toward different target classes (KEAP1/NRF2 PPI inhibition) , and 5,8-dibromoisoquinoline has been explored for antimicrobial applications , making 4,5-dibromoisoquinoline the rational procurement choice specifically for PARP-2-focused drug discovery programs.

Precursor to C4-Halo-5-Substituted Isoquinolines Where Direct C4 Halogenation Is Impractical

Direct C4-selective halogenation of isoquinolines is a well-documented synthetic challenge requiring specialized dearomatization strategies (e.g., Boc2O-mediated sequences) that may be incompatible with sensitive C5 substituents [1]. In cases where a target molecule requires a C5 substituent that is sensitive to the conditions of direct C4 halogenation, 4,5-dibromoisoquinoline serves as a pre-functionalized surrogate: the C5 bromine can be selectively replaced first (via the more reactive C5-Br bond) to install the desired C5 functionality, leaving the C4-Br intact for subsequent coupling . This strategy inverts the synthetic logic relative to routes that start with 5-bromoisoquinoline and attempt late-stage C4 functionalization, offering greater flexibility for complex molecule assembly.

Building Block for Bis-Heterocyclic and Extended π-System Materials

The ortho-dihalo arrangement at C4 and C5 positions 4,5-dibromoisoquinoline as a potential precursor to extended π-conjugated systems via tandem or sequential cross-coupling. The adjacency of the two reactive sites across the ring junction may enable intramolecular cyclization after dual coupling (e.g., forming fused pentacyclic or hexacyclic systems), a structural motif not accessible from 5,8- or 1,4-dibromo regioisomers where the halogen atoms are positioned on the same ring or too far apart for effective ring closure [1]. While 5,8-dibromoisoquinoline has been explored in heterocycle synthesis via nucleophilic substitution , the unique C4/C5 adjacency of 4,5-dibromoisoquinoline may offer distinct advantages for constructing angularly fused polycyclic architectures relevant to materials science and fluorescent probe development.

Quote Request

Request a Quote for 4,5-dibromoisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.